Methabenzthiazuron
Overview
Description
Synthesis Analysis
While specific details on the synthesis of methabenzthiazuron are not directly covered in the provided papers, its chemical structure and the nature of its synthesis likely involve the combination of benzothiazole and urea derivatives. The synthesis methods aim to optimize yield and purity, considering its application as a herbicide.
Molecular Structure Analysis
The molecular structure of methabenzthiazuron plays a crucial role in its herbicidal activity. As a urea derivative, its molecular framework includes a benzothiazole ring which is essential for its mode of action as a photosynthesis inhibitor. This structural feature allows it to interfere with the electron transport chain in photosynthesis, leading to the inhibition of weed growth.
Chemical Reactions and Properties
Methabenzthiazuron undergoes various chemical reactions under environmental conditions, including photodegradation and microbial transformation. Studies have shown that it can be degraded photochemically in the presence of photocatalysts like decatungstate anion in water, leading to the formation of products such as nitrate, sulphate, and ammonium (Allaoui, Malouki, & Wong-Wah-Chung, 2011). Additionally, methabenzthiazuron can be transformed by microorganisms and solar light into less toxic metabolites, demonstrating the compound's susceptibility to biotic and abiotic degradation pathways (Malouki, Giry, Besse, Combourieu, Sancelme, Bonnemoy, Richard, & Delort, 2003).
Scientific Research Applications
Agricultural Applications : Methabenzthiazuron has been shown to increase nodulation, nitrogenase activity, vegetative growth, leaf nitrogen content, fruits, and seed production in Vicia faba (Vidal et al., 1992). It acts as a preemergence herbicide inhibiting photosynthetic electron transport, affecting physiological parameters like leaf senescence, greening, and carbohydrate content in wheat crops (Vidal, Miranda, Rodríguez, & Simón, 1990). Additionally, it increases chlorophyll and xanthophyll contents in Hordeum vulgare seedlings, similar to metabolic alterations found in shade-adapted leaves (Kleudgen, 1978).
Weed Control : It effectively controls Phalaris minor and Avena ludoviciana in wheat without phytotoxic effects on the crop (Gill & Brar, 1977). In peas, its pre-emergence application provided efficient weed control, but its post-emergence application was inferior (Sandhu, Kolar, & Brar, 1980).
Environmental Impact : Methabenzthiazuron temporarily inhibits primary production in aquatic environments at concentrations above standard laboratory test thresholds (Wellmann, Ratte, & Heimbach, 1998). Its metabolites bind to specific entities in humic acid, demonstrating the complexity of its interactions in environmental systems (Koglin, Meier, & Vereecken, 2006).
Analytical Techniques : The chemical can be determined in agricultural products by HPLC with a UV detector, showing a high recovery range and low detection limit (Kobayashi et al., 1997). It undergoes chemical transformation in the solid state, forming a binary eutectic system with water vapor (Ksia̧ążczak & Ksia̧ążczak, 1995).
Biodegradation : Methabenzthiazuron can be oxidized into a less toxic metabolite by Aspergillus niger (Malouki et al., 2003). The photodegradation of methabenzthiazuron is highly non-specific and accelerated in the presence of nitrate or nitrite ions (Malouki, Lavédrine, & Richard, 2005).
Safety And Hazards
Future Directions
The (Thio)urea Benzothiazole derivatives, including Methabenzthiazuron, have demonstrated a great variety of biological activities . Scientists dedicated to medicinal chemistry and the pharmaceutical industry will find useful information for the design and synthesis of this interesting group of compounds with the aim of repurposing these compounds .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10/h3-6H,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVIAQKBTUQODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037570 | |
Record name | Methabenzthiazuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methabenzthiazuron | |
CAS RN |
18691-97-9 | |
Record name | Methabenzthiazuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18691-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methabenzthiazuron [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018691979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methabenzthiazuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methabenzthiazuron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHABENZTHIAZURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82NPF43P0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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